
Desciclovir
概要
説明
ヒトでは、キサンチンオキシダーゼという酵素によってアシクロビルに変換されると推測されています 。デシクロビルは主に研究機関で使用されており、その薬理学的特性と潜在的な治療用途を研究しています。
2. 製法
合成経路と反応条件: デシクロビルは、アシクロビルの還元によって合成することができます。 このプロセスには、制御された条件下で水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤の使用が含まれます 。反応は通常、ジメチルスルホキシド(DMSO)などの有機溶媒中で、最適な収率と純度を確保するために特定の温度とpHで行われます。
工業生産方法: 工業的な環境では、デシクロビルの生産には、同様の還元剤を使用した大規模な還元反応が含まれます。このプロセスは、効率性、費用対効果、およびスケーラビリティのために最適化されています。 最終生成物は、結晶化またはクロマトグラフィー技術によって精製され、研究および潜在的な治療用途に必要な純度レベルが達成されます .
準備方法
Synthetic Routes and Reaction Conditions: Desciclovir can be synthesized through the reduction of acyclovir. The process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction typically takes place in an organic solvent like dimethyl sulfoxide (DMSO) at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reduction reactions using similar reducing agents. The process is optimized for efficiency, cost-effectiveness, and scalability. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels for research and potential therapeutic use .
化学反応の分析
反応の種類: デシクロビルは、次のようなさまざまな化学反応を起こします。
酸化: キサンチンオキシダーゼなどの酵素による酸化によって、アシクロビルに戻ります。
還元: さらなる還元により、他の誘導体の生成につながる可能性があります。
置換: 求核置換反応によって、プリン環構造が修飾される可能性があります。
一般的な試薬と条件:
酸化: キサンチンオキシダーゼを使用した酵素酸化。
還元: DMSO中での水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。
置換: 塩化物やアミンなどの求核剤を塩基性条件下で使用。
生成される主な生成物:
アシクロビル: 酸化によって生成される主な生成物。
さまざまな誘導体: 置換反応で使用される試薬と条件によって異なります
4. 科学研究への応用
デシクロビルは、科学研究にいくつかの応用があります。
化学: ヌクレオシドアナログの還元と酸化の機構を研究するために使用されます。
生物学: 潜在的な抗ウイルス特性とアシクロビルへの変換について調査されています。
医学: ウイルス感染症の治療における薬物動態と潜在的な治療用途に関する研究。
科学的研究の応用
Overview
Desciclovir is primarily known for its conversion to acyclovir in vivo, a process facilitated by the enzyme xanthine oxidase. This conversion is crucial for its antiviral activity against herpesviruses. The pharmacokinetics of this compound indicate a high absorption rate of at least 75%, with significant excretion as acyclovir in urine .
Chemistry
- Mechanistic Studies : this compound is utilized to study the reduction and oxidation mechanisms of nucleoside analogs. Its structure allows researchers to investigate how modifications affect the activity and stability of antiviral compounds.
Biology
- Antiviral Properties : The compound is investigated for its efficacy against various viral infections, particularly those caused by herpesviruses. It has been shown to inhibit viral DNA polymerase, which is essential for viral replication.
- Case Study - Epstein-Barr Virus : A double-blind, placebo-controlled study involving 14 patients demonstrated that this compound effectively eliminated lesions associated with oral hairy leukoplakia caused by Epstein-Barr virus. Patients receiving this compound showed significant resolution of lesions compared to the placebo group . Histological analysis confirmed a reduction in viral load in treated patients.
Medicine
- Therapeutic Uses : this compound's ability to convert to acyclovir makes it a candidate for treating infections caused by herpes simplex virus and varicella-zoster virus. Its pharmacokinetics suggest that it could provide higher plasma levels of acyclovir compared to direct administration of acyclovir .
- Dosage Effects : Studies indicate that the antiviral efficacy of this compound is dose-dependent. While therapeutic doses effectively inhibit viral replication, higher doses may lead to toxicity, including nephrotoxicity and neurotoxicity.
Pharmacokinetics and Mechanism of Action
The pharmacokinetic profile of this compound reveals rapid absorption and conversion to acyclovir, with peak plasma levels achieved within an hour after administration. The half-life of this compound is approximately 0.85 hours, indicating quick metabolism .
The mechanism involves competitive inhibition where this compound's active triphosphate form competes with deoxyguanosine triphosphate during viral DNA synthesis, leading to premature termination of the DNA chain and subsequent inhibition of viral replication.
Data Summary
作用機序
デシクロビルは、体内でアシクロビルに変換されることで効果を発揮します。アシクロビルはグアノシンアナログであり、ウイルスDNAポリメラーゼを阻害し、ウイルスDNAの複製を阻害します。 この機構は、単純ヘルペスウイルス、水痘帯状疱疹ウイルス、およびその他のヘルペスウイルスに効果的です 。 変換プロセスには、デシクロビルをアシクロビルに還元する役割を果たすキサンチンオキシダーゼという酵素が関与しています .
類似の化合物:
アシクロビル: デシクロビル酸化の直接生成物であり、抗ウイルス剤として広く使用されています。
バラシクロビル: バイオアベイラビリティが向上したアシクロビルのプロドラッグ。
ペンシクロビル: 抗ウイルス特性が類似した別のグアノシンアナログ。
デシクロビルの独自性: デシクロビルの独自性は、アシクロビルに特異的に変換されるプロドラッグとしての役割にあります。 この変換により、体内の標的への送達と活性化が可能になり、副作用を減らし、治療効果を向上させる可能性があります .
類似化合物との比較
Acyclovir: The direct product of desciclovir oxidation, widely used as an antiviral agent.
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Penciclovir: Another guanosine analog with similar antiviral properties.
Uniqueness of this compound: this compound’s uniqueness lies in its role as a prodrug that is specifically converted to acyclovir. This conversion allows for targeted delivery and activation within the body, potentially reducing side effects and improving therapeutic outcomes .
生物活性
Desciclovir (DCV) is a prodrug of acyclovir (ACV), primarily used for the treatment of herpes virus infections. Its biological activity, pharmacokinetics, and clinical implications have been extensively studied, revealing important insights into its effectiveness and safety profile.
Pharmacokinetics of this compound
DCV is metabolized in vivo to ACV, which is the active antiviral agent. The conversion occurs primarily through the enzyme xanthine oxidase. A study involving 13 healthy volunteers demonstrated the following pharmacokinetic parameters:
- Absorption : At least 75% of DCV is absorbed when administered orally.
- Conversion to ACV : Approximately two-thirds of the administered dose is recovered in urine as ACV.
- Peak Plasma Levels : Peak levels of ACV in plasma reach about 5 µg/ml within one hour post-administration.
- Half-Life : The half-life of DCV is approximately 0.85 hours, compared to 2.6 hours for ACV, indicating rapid conversion to the active form .
The primary mechanism of action for DCV, similar to that of ACV, involves selective inhibition of viral DNA synthesis. Both compounds are phosphorylated by viral thymidine kinase, leading to the formation of acyclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination during viral replication.
Clinical Efficacy
Clinical trials have assessed the efficacy of DCV in treating herpes simplex virus (HSV) infections. The studies indicate that:
- DCV demonstrates comparable antiviral activity to ACV.
- Patients receiving DCV exhibit significant reductions in viral load and symptom severity.
- The safety profile is favorable, with minimal adverse effects reported .
Case Studies and Research Findings
- Case Study on Herpes Simplex Virus :
- Pharmacokinetic Study :
Comparative Efficacy Table
Parameter | This compound (DCV) | Acyclovir (ACV) |
---|---|---|
Absorption Rate | ≥75% | Variable |
Peak Plasma Concentration | ~5 µg/ml | ~0.5 µg/ml |
Half-Life | 0.85 hours | 2.6 hours |
Urinary Recovery as ACV | ~66% | ~62% |
Common Adverse Effects | Minimal | Nausea, headache |
特性
IUPAC Name |
2-[(2-aminopurin-9-yl)methoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c9-8-10-3-6-7(12-8)13(4-11-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQHSIGMOWQUIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868807 | |
Record name | 2-[(2-Amino-9H-purin-9-yl)methoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84408-37-7 | |
Record name | Desciclovir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084408377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Amino-9H-purin-9-yl)methoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESCICLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHM1XXA2EZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。